2-hydroxyethyl N-butylcarbamate
CAS No.: 13105-54-9
Cat. No.: VC2316352
Molecular Formula: C7H15NO3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13105-54-9 |
---|---|
Molecular Formula | C7H15NO3 |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 2-hydroxyethyl N-butylcarbamate |
Standard InChI | InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) |
Standard InChI Key | CNTRRBGETIJCNM-UHFFFAOYSA-N |
SMILES | CCCCNC(=O)OCCO |
Canonical SMILES | CCCCNC(=O)OCCO |
Introduction
Parameter | Value |
---|---|
IUPAC Name | 2-hydroxyethyl N-butylcarbamate |
Molecular Formula | C₇H₁₅NO₃ |
Molecular Weight | 161.20 g/mol |
InChI | InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) |
InChI Key | CNTRRBGETIJCNM-UHFFFAOYSA-N |
SMILES | CCCCNC(=O)OCCO |
Table 1: Chemical Identifiers of 2-hydroxyethyl N-butylcarbamate
Physical and Chemical Properties
2-Hydroxyethyl N-butylcarbamate possesses distinct physical and chemical properties that make it suitable for various applications. The compound is classified as having no known hazards according to the GHS classification system, although proper handling procedures are still recommended to minimize potential risks.
The chemical structure of 2-hydroxyethyl N-butylcarbamate includes three key functional groups: a carbamate group, a terminal hydroxyl group, and a butyl chain. The carbamate group provides stability and reactivity, while the hydroxyl group offers a site for further derivatization. The butyl chain contributes to the compound's lipophilicity, influencing its solubility and interaction with biological systems .
Studies on similar carbamates suggest that 2-hydroxyethyl N-butylcarbamate may exhibit rotameric behavior (syn and anti conformations) due to the partial double-bond character of the C-N bond in carbamates . This rotameric behavior can influence the compound's reactivity and interaction with other molecules.
Synthesis Methods and Routes
Several synthetic routes have been reported for preparing 2-hydroxyethyl N-butylcarbamate and its derivatives. The synthesis methods generally involve the reaction of appropriate precursors under controlled conditions.
Direct Synthesis Routes
One common method for synthesizing 2-hydroxyethyl N-butylcarbamate involves the reaction of butyl isocyanate with 2-hydroxyethylamine (ethanolamine). This reaction typically proceeds under mild conditions and may employ catalysts to facilitate the formation of the carbamate linkage .
Another analogous synthesis method can be inferred from the preparation of similar carbamates, such as tert-butyl N-(2-hydroxyethyl)carbamate. This synthesis involves the reaction of ethanolamine with di-tert-butyl dicarbonate in the presence of sodium hydroxide using a mixed solvent of dioxane and water . A similar approach could potentially be applied for 2-hydroxyethyl N-butylcarbamate synthesis by using appropriate butyl reagents.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-hydroxyethyl N-butylcarbamate likely involves larger reactors where the precursors are combined in the presence of suitable solvents, followed by purification processes to isolate the desired product. Industrial processes may employ modifications to optimize yield, purity, and cost-effectiveness.
Table 2: Synthesis Methods for 2-Hydroxyethyl N-butylcarbamate and Related Compounds
Chemical Reactions and Transformations
2-Hydroxyethyl N-butylcarbamate can participate in various chemical reactions due to its functional groups, particularly the hydroxyl group and the carbamate moiety.
Derivatization Reactions
The hydroxyl group in 2-hydroxyethyl N-butylcarbamate provides a reactive site for further functionalization. One documented example is the synthesis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate through direct esterification . This reaction involves treating 2-hydroxyethyl N-butylcarbamate with acrylic acid in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and hypophosphorous acid in toluene at 70°C .
The detailed procedure for this esterification includes:
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Combining 2-hydroxyethyl N-butylcarbamate with acrylic acid and toluene
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Adding methyl ether hydroquinone (MEHQ) as a stabilizer and p-toluenesulfonic acid as a catalyst
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Heating the mixture to 70°C under reduced pressure to remove water azeotropically
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Neutralizing, washing, and purifying the product after the reaction is complete
General Reactivity Patterns
Based on studies of similar carbamates, 2-hydroxyethyl N-butylcarbamate is likely to undergo several types of reactions:
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Oxidation reactions: The compound may be oxidized to form corresponding carbamate derivatives
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Reduction reactions: Reduction processes could convert the carbamate group into amine derivatives
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Substitution reactions: The hydroxyl group can participate in substitution reactions to form different esters and ethers
These reaction pathways make 2-hydroxyethyl N-butylcarbamate a versatile intermediate in organic synthesis.
Applications and Research Significance
2-Hydroxyethyl N-butylcarbamate has diverse applications in scientific research and synthesis. Its primary use is in laboratory settings for scientific research and development.
Pharmaceutical Applications
The compound has been investigated as a precursor in the synthesis of sulfonylureas, which are an important class of antidiabetic medications . The presence of both hydroxyl and carbamate functionalities makes it a valuable building block for pharmaceutical synthesis.
This application is significant considering the broader context of carbamates in drug design. Many carbamate-containing compounds have pharmaceutical relevance, including rivastigmine (for Alzheimer's disease), felbamate (an antiepileptic), and zafirlukast (for asthma treatment) .
Polymer Science Applications
Derivatives of 2-hydroxyethyl N-butylcarbamate have applications in polymer science. For example, 2-methacryloyloxyethyl N-butylcarbamate has been used as a co-monomer with 2-hydroxyethyl methacrylate (HEMA) to synthesize hydrogels with tunable hydrophilic and mechanical properties .
These hydrogels demonstrated good hydrophilicity, and the incorporation of the 2-methacryloyloxyethyl N-butylcarbamate significantly improved the mechanical properties without affecting other important characteristics. This makes such derivatives valuable in the development of hydrogel materials for potential biomedical applications .
Table 3: Applications of 2-Hydroxyethyl N-butylcarbamate and Its Derivatives
Comparison with Similar Compounds
2-Hydroxyethyl N-butylcarbamate can be compared with structurally related compounds to understand its distinctive properties and applications.
Comparison with Other Carbamates
Several carbamates bear structural similarity to 2-hydroxyethyl N-butylcarbamate:
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tert-Butyl N-(2-hydroxyethyl)carbamate: This compound shares the same molecular formula (C₇H₁₅NO₃) but has a tert-butyl group instead of a n-butyl group. It is commonly used as a protecting group in organic synthesis .
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Iodopropynyl butylcarbamate (IPBC): This is a preservative used in paints and cosmetics. It is synthesized from propynyl butylcarbamate, which is related to our compound of interest .
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2-Methacryloyloxyethyl N-butylcarbamate: A derivative of 2-hydroxyethyl N-butylcarbamate used in hydrogel synthesis .
Structural and Functional Comparison
The following table compares 2-hydroxyethyl N-butylcarbamate with related compounds:
Table 4: Comparison of 2-Hydroxyethyl N-butylcarbamate with Related Compounds
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